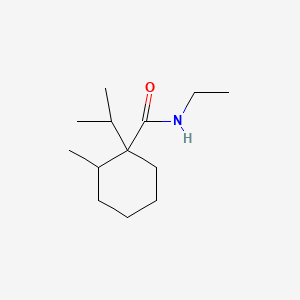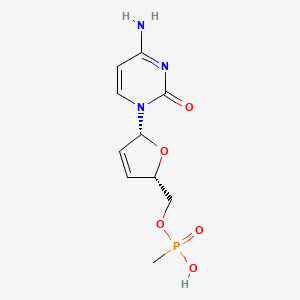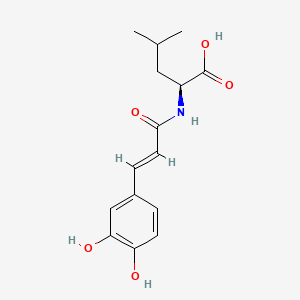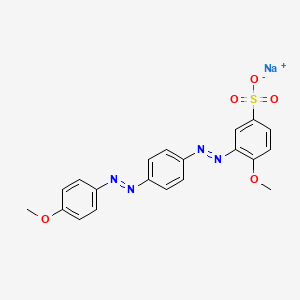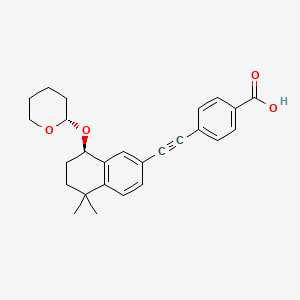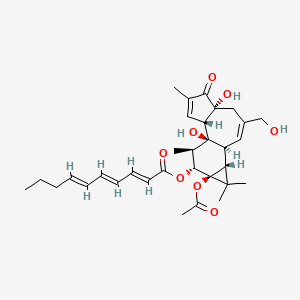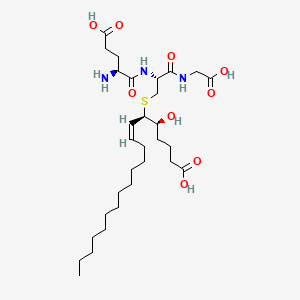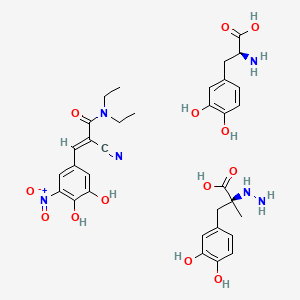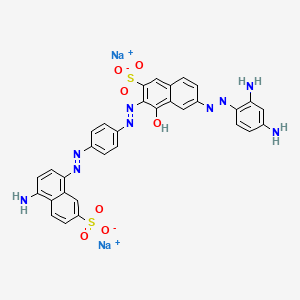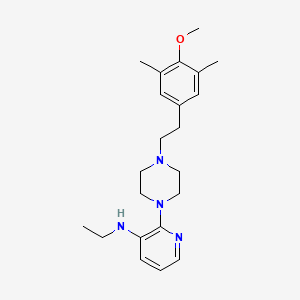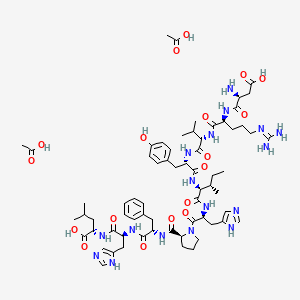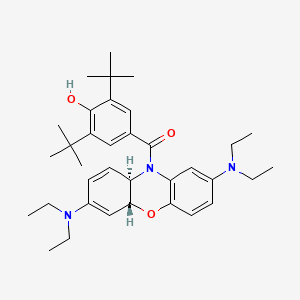
l-Carvyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Carvyl acetate can be synthesized through the esterification of carveol with acetic anhydride in the presence of a catalyst such as sodium acetate . The reaction typically involves heating the mixture to facilitate the formation of the ester bond. Industrial production methods often employ similar esterification processes, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Carvyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carveol and carvone under specific conditions.
Reduction: Reduction reactions can convert carvyl acetate back to carveol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carvyl acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of carvyl acetate involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, it may inhibit specific enzymes involved in microbial metabolism, further enhancing its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Carvyl acetate is similar to other monoterpenoid esters such as:
Linalyl acetate: Known for its floral scent, used in perfumes and aromatherapy.
Geranyl acetate: Has a sweet, fruity aroma, used in flavorings and fragrances.
Eigenschaften
CAS-Nummer |
913815-70-0 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12?/m1/s1 |
InChI-Schlüssel |
YTHRBOFHFYZBRJ-JHJMLUEUSA-N |
Isomerische SMILES |
CC1=CC[C@H](CC1OC(=O)C)C(=C)C |
Kanonische SMILES |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



